Norpipanone hydrobromide

Description

Historical Context and Development within Opioid Analgesic Research

Norpipanone, an opioid analgesic structurally related to methadone, was developed in Germany. wikiwand.comwikipedia.org Its development was part of a broader mid-20th century effort in pharmaceutical research to synthesize new, potent analgesics. The search for such compounds was driven by the desire to find alternatives to existing opioids, with the hope of achieving a better balance of therapeutic effects. Norpipanone was subsequently distributed in countries such as Hungary and Argentina. wikiwand.comwikipedia.org Initially, it was not under international control; however, observations of its potential for addiction led to a re-evaluation, and it was subsequently classified as a controlled substance. wikiwand.comwikipedia.org In the United States, it is listed as a Schedule I controlled substance. wikiwand.comwikipedia.org The hydrobromide salt is one of the forms in which this compound has been utilized. wikiwand.comwikipedia.org

The broader history of opioid research provides a backdrop for the development of synthetic opioids like norpipanone. For centuries, opioids derived from the opium poppy, such as morphine, were the primary agents for pain management. congress.gov The 20th century saw a surge in the synthesis of new opioid compounds in laboratories, aiming to enhance analgesic efficacy. congress.govnih.gov This era of chemical exploration led to the creation of numerous synthetic opioids, including the class to which norpipanone belongs.

Chemical Classification and Structural Features Relevant to Opioid Receptor Ligands

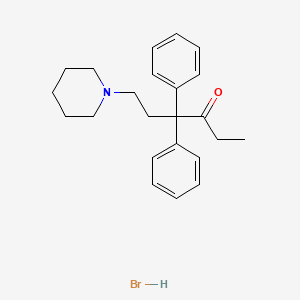

Norpipanone hydrobromide is classified as a synthetic opioid. wikiwand.comwikipedia.orgncats.io Its chemical structure is a key determinant of its interaction with opioid receptors. The core structure features a hexanone backbone. ontosight.ai Two phenyl groups are attached at the 4,4-position, and a piperidino group is located at the 6-position. ontosight.ai This arrangement of a diphenyl-substituted carbon, a ketone group, and a tertiary amine is a common pharmacophore in a class of synthetic opioids.

The interaction of opioids with their receptors is a complex process governed by the three-dimensional shape and chemical properties of the molecule. Opioid receptors, which include the mu (μ), delta (δ), and kappa (κ) receptors, are G protein-coupled receptors. nih.govmdpi.com The binding of a ligand, such as norpipanone, to these receptors initiates a signaling cascade that ultimately leads to the pharmacological effects associated with the compound. The specific nature of this interaction—whether the compound acts as an agonist, antagonist, or partial agonist—is dictated by its molecular structure. nih.gov The presence of the piperidine (B6355638) ring and the hydrobromide salt form can influence the compound's solubility and bioavailability, which are important factors in its potential biological activity. ontosight.ai

Table 1: Chemical and Structural Data for this compound

| Property | Value |

| Molecular Formula | C23H29NO.BrH |

| Molecular Weight | 416.394 g/mol |

| IUPAC Name | 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone;hydrobromide |

| CAS Number | 6033-42-7 |

| ChEMBL ID | CHEMBL2105188 |

Data sourced from available chemical databases.

Overview of Research Trajectories: From Early Synthesis to Advanced Preclinical Investigations

The research trajectory for norpipanone began with its initial synthesis, a common starting point for novel pharmaceutical compounds. Following synthesis, the next logical step in drug discovery is preclinical investigation. This phase typically involves a battery of in vitro and in vivo studies to characterize the compound's pharmacological profile.

For a potential analgesic, these studies would include:

Receptor Binding Assays: To determine the affinity and selectivity of the compound for the different opioid receptor subtypes (mu, delta, kappa).

Functional Assays: To assess the compound's intrinsic activity at these receptors (i.e., whether it is an agonist, antagonist, or partial agonist).

In Vivo Animal Models: To evaluate the compound's analgesic efficacy and other physiological effects in living organisms.

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

While detailed preclinical data for this compound is not extensively published in readily accessible literature, the general pathway of such research is well-established in the field of medicinal chemistry. The progression from synthesis to preclinical evaluation is a critical process for determining the potential of a new chemical entity. health.gov.fj The research into compounds like norpipanone has been part of a larger effort to develop effective pharmacological agents. ontosight.ai

Structure

3D Structure of Parent

Properties

CAS No. |

6033-42-7 |

|---|---|

Molecular Formula |

C23H30BrNO |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrobromide |

InChI |

InChI=1S/C23H29NO.BrH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |

InChI Key |

WMPBLCCPVWFOKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Norpipanone Hydrobromide

Established Synthetic Routes for Norpipanone Base and its Hydrobromide Salt

The synthesis of Norpipanone and its subsequent conversion to the hydrobromide salt involves multi-step chemical reactions, building upon foundational methods developed for related opioid compounds.

The synthesis of Norpipanone, chemically known as 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone, originates from the key intermediate, diphenylacetonitrile (B117805). wikipedia.orgchemicalbook.com This precursor is central to the synthesis of numerous opioid analgesics. wikipedia.org The general pathway involves two main stages: the introduction of the piperidine-containing side chain and the subsequent formation of the ethyl ketone moiety.

A foundational method for constructing molecules of this type involves the alkylation of diphenylacetonitrile with a suitable aminoalkyl halide in the presence of a strong base, such as sodium amide (NaNH₂). For Norpipanone, this would involve reacting diphenylacetonitrile with a 1-substituted-2-haloethane bearing a piperidine (B6355638) ring, such as 1-(2-chloroethyl)piperidine. This reaction forms the intermediate nitrile, 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile.

The second stage involves the conversion of the nitrile group into the desired ethyl ketone. This is typically achieved through a Grignard reaction. The nitrile intermediate is treated with ethylmagnesium bromide (EtMgBr), followed by acidic hydrolysis. This sequence replaces the nitrile group with a propionyl group (an ethyl ketone), yielding the final Norpipanone base. chemicalbook.com

To form the hydrobromide salt, the synthesized Norpipanone base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen bromide (HBr). The resulting salt precipitates from the solution and can be isolated and purified by filtration and drying.

Table 1: Key Precursors for Norpipanone Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Diphenylacetonitrile | C₁₄H₁₁N | Provides the core diphenyl-substituted carbon framework. wikipedia.orgchemicalbook.com |

| 1-(2-Chloroethyl)piperidine | C₇H₁₄ClN | Acts as the alkylating agent to introduce the piperidinylethyl side chain. |

| Sodium Amide | NaNH₂ | Serves as a strong base to deprotonate diphenylacetonitrile, forming a reactive carbanion for alkylation. chemicalbook.com |

| Ethylmagnesium Bromide | C₂H₅BrMg | Functions as a Grignard reagent to convert the nitrile intermediate into the ethyl ketone. chemicalbook.com |

| Hydrogen Bromide | HBr | Reacts with the Norpipanone base to form the hydrobromide salt. |

The efficiency and purity of the final product in a multi-step synthesis like that of Norpipanone hydrobromide can be enhanced through various optimization strategies. These strategies focus on improving reaction yields, minimizing byproducts, and simplifying purification.

Control of reaction conditions is paramount. Temperature management during both the alkylation and Grignard steps is critical to prevent side reactions. The rate of addition of reagents, particularly the Grignard reagent, must be carefully controlled to maintain a steady reaction and avoid unwanted secondary reactions. The choice of solvent can also significantly impact the reaction's success; anhydrous (water-free) solvents are essential for the Grignard reaction to prevent the reagent from being quenched.

Purification techniques are crucial for isolating the desired product at each stage. After the reaction work-up, intermediates and the final product can be purified using methods like column chromatography to separate the target compound from unreacted starting materials and byproducts. For the final salt, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.

The progress of the reactions and the purity of the products can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) for rapid checks and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.

Table 2: Optimization Strategies in Norpipanone Synthesis

| Strategy | Parameter | Purpose |

| Reaction Control | Temperature | To minimize side reactions and control reaction rate. |

| Rate of Reagent Addition | To prevent localized high concentrations and exothermic events. | |

| Solvent Choice | To ensure reagent solubility and stability (e.g., using anhydrous ethers for Grignard reactions). | |

| Purification | Column Chromatography | To separate intermediates and the final base from impurities. |

| Recrystallization | To achieve high purity of the final this compound salt. | |

| Analytical Monitoring | Thin-Layer Chromatography (TLC) | For rapid, qualitative monitoring of reaction progress. |

| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of product purity. |

Exploration of Norpipanone Analogues and Derivatives through Chemical Synthesis

The synthesis of analogues and derivatives of Norpipanone is a key aspect of medicinal chemistry research, aimed at exploring how structural modifications affect the compound's properties.

The Norpipanone molecule offers several sites for chemical modification to generate a diverse library of related compounds. These sites include the piperidine ring, the two phenyl rings, and the ethyl ketone chain.

Modification of the Amine: The piperidine ring can be replaced with other cyclic amines (e.g., pyrrolidine, morpholine) or acyclic amines. This is achieved by using different aminoalkyl halides in the initial alkylation step with diphenylacetonitrile. For example, using 2-chloro-N,N-dimethylethanamine would lead to the methadone structure.

Aromatic Ring Substitution: The phenyl groups can be substituted with various chemical groups (e.g., halogens, methoxy (B1213986) groups, nitro groups). This can be accomplished by starting with appropriately substituted diphenylacetonitrile precursors. These precursors can themselves be synthesized through methods like the Friedel-Crafts reaction between a substituted benzene (B151609) and bromobenzyl cyanide. wikipedia.org

Alteration of the Ketone Chain: The ethyl group of the ketone can be replaced by other alkyl or aryl groups. This is achieved by using different Grignard reagents in the final step of the synthesis. For instance, using methylmagnesium bromide would yield an acetyl group instead of a propionyl group.

The introduction of new chemical groups, or moieties, onto the Norpipanone scaffold is performed with specific research goals in mind, primarily to investigate structure-activity relationships (SAR). By systematically altering the structure and observing the resulting changes in chemical or biological properties, researchers can deduce the role of each part of the molecule.

For example, introducing electron-withdrawing groups (like chlorine or a nitro group) or electron-donating groups (like a methoxy group) onto the phenyl rings can alter the electronic distribution of the entire molecule. This, in turn, can influence how the molecule interacts with biological targets. Similarly, changing the size or basicity of the amine group can affect the compound's solubility, membrane permeability, and receptor binding affinity.

These synthetic modifications allow for a detailed exploration of the chemical space around the Norpipanone structure, providing valuable data for fundamental chemical and pharmacological research.

Table 3: Examples of Potential Structural Modifications for Targeted Research

| Modification Site | Moiety Introduced | Potential Research Rationale |

| Phenyl Rings | Fluoro-, Chloro-, or Bromo- groups | To study the effect of halogen bonding and electronics on receptor affinity. |

| Methoxy- or Hydroxyl- groups | To investigate the role of hydrogen bond donors/acceptors and potential metabolic pathways. | |

| Amine Group | Pyrrolidine ring (instead of piperidine) | To assess the impact of ring size and basicity on activity. |

| Ketone Chain | Methyl group (instead of ethyl) | To explore how the size and hydrophobicity of the alkyl chain influence molecular interactions. |

Structure Activity Relationship Sar Studies of Norpipanone and Its Analogues

Elucidation of Key Structural Elements for Opioid Receptor Interaction

The analgesic properties of norpipanone, an opioid related to methadone, are dictated by specific features of its chemical structure that facilitate its interaction with opioid receptors. wikipedia.org The core structure consists of a 3-hexanone (B147009) backbone with two phenyl groups at the 4-position and a piperidine (B6355638) ring at the 6-position. ontosight.ai Structure-activity relationship (SAR) studies on norpipanone and related diphenylpropylamine analgesics have identified the aromatic rings and the basic nitrogen-containing piperidine moiety as critical pharmacophoric elements. A unified theory of opioid action posits that for a compound to have analgesic activity, it must contain a known or virtual heterocyclic ring that occupies a similar spatial plane relative to an aromatic ring, mimicking the rigid structure of morphine. nih.gov

The two phenyl groups on the quaternary carbon of norpipanone are fundamental for its binding to opioid receptors. In many classes of opioids, an aromatic ring is an integral part of the pharmacophore, binding to the receptor primarily through hydrophobic forces of attraction. mdpi.com For flexible opioids like norpipanone and methadone, it is believed that one of the phenyl rings mimics the function of the rigid aromatic A-ring of morphine. nih.gov This aromatic ring is essential for the initial recognition and anchoring of the ligand within a hydrophobic pocket of the mu-opioid receptor (MOR). mdpi.com The presence of two phenyl groups, as seen in the 4,4-diphenyl-heptanone series to which norpipanone belongs, is a common structural feature among potent opioid analgesics, contributing significantly to receptor affinity. bbhegdecollege.com The orientation of these rings is crucial; studies on related compounds suggest that the way these aromatic groups fit into the receptor can differentiate between agonistic and antagonistic activity. bbhegdecollege.com

The piperidine moiety in norpipanone plays a crucial role in its pharmacological activity, a feature common to many synthetic opioids. nih.gov This heterocyclic ring contains a tertiary amine which, at physiological pH, is protonated and positively charged. nih.gov This charged nitrogen atom is a key feature of the opioid pharmacophore, engaging in a critical ionic interaction with an anionic site within the opioid receptor, often a conserved aspartic acid residue. nih.govnih.gov This interaction is fundamental for anchoring the molecule correctly in the binding pocket to elicit a response.

The substitution on the piperidine ring itself is a well-established determinant of opioid activity. In the case of norpipanone, the piperidine ring is part of the aminoalkyl chain extending from the diphenyl-substituted carbon. This entire 6-piperidino group is a key modification compared to its analogue normethadone, which has a simpler dimethylamino group. wikipedia.orgbbhegdecollege.com The size, conformation, and stereochemistry of the piperidine ring and its substituents can significantly influence binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ). nih.gov For example, studies on 3,4-disubstituted piperidines have shown that the stereochemistry of substituents can determine selectivity between dopamine, norepinephrine, and serotonin (B10506) transporters, highlighting the sensitivity of receptor systems to the piperidine's configuration. nih.gov

Table 1: Comparison of Basic Moieties in Opioid Analgesics This table illustrates the structural variations in the basic amine group among related opioid compounds.

| Compound | Basic Moiety | Resulting Class/Activity |

|---|---|---|

| Normethadone | Dimethylamine | Opioid Agonist |

| Norpipanone | Piperidine | Opioid Agonist wikipedia.org |

| Dipipanone | Piperidine | Opioid Agonist wikipedia.org |

| Fentanyl | N-propionyl-anilino-piperidine | Potent Opioid Agonist researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Norpipanone Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. In opioid research, QSAR models are valuable for predicting the analgesic potency and receptor binding affinity of new molecules, including analogues of norpipanone. herts.ac.uk These models can help refine chemical structures to enhance desired effects. ontosight.ai

Predictive QSAR models are developed by analyzing a series of related compounds, such as fentanyl analogues or other synthetic opioids, and their measured biological activities. herts.ac.uk These models use statistical methods to create an equation that relates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to receptor affinity. For a compound like norpipanone, a QSAR model could predict its binding affinity for the mu- (MOR), delta- (DOR), and kappa- (KOR) opioid receptors based on its structural features. researchgate.net Such models have demonstrated strong reliability in predicting the biological activity of newly identified or unknown psychoactive substances, including synthetic opioids. herts.ac.uk Molecular docking, a related computational technique, can further support QSAR findings by providing a visual representation of how the molecule binds within the 3D structure of the opioid receptor. herts.ac.uk

Drug design in the opioid field often employs both ligand-based and structure-based approaches, both of which are applicable to the study of norpipanone. nih.gov

Ligand-Based Design : This approach is used when the 3D structure of the receptor is unknown or not well-defined. It relies on the knowledge of other molecules (ligands) that bind to the target receptor. The design process involves identifying a common set of structural features, known as a pharmacophore, that is essential for activity. ohio.gov For norpipanone, the pharmacophore would include the protonated amine of the piperidine ring, the quaternary carbon center, and at least one of the aromatic rings, all arranged in a specific spatial orientation. nih.gov

Structure-Based Design : This method relies on the known 3D crystal structure of the target protein, such as the mu-opioid receptor. nih.gov Using molecular docking simulations, researchers can place the norpipanone molecule into the receptor's binding site to analyze its interactions. nih.gov This allows for the rational design of new analogues with improved affinity or a different pharmacological profile by modifying the structure to optimize these interactions. For instance, docking studies of N-phenethylnormorphine at the MOR showed that the N-substituted group extended into a specific hydrophobic pocket, which may explain its improved opioid activity compared to morphine. nih.gov Similar analyses for norpipanone could reveal how its piperidine and diphenyl groups engage with key residues in the MOR binding site. nih.gov

Molecular and Cellular Pharmacology of Norpipanone Hydrobromide

Opioid Receptor Binding Profiles of Norpipanone and its Ligands

The interaction of a ligand like Norpipanone with an opioid receptor is defined by its binding profile, which includes its affinity and selectivity for different receptor subtypes. This profile is crucial as it determines the ligand's ultimate pharmacological effect.

The three classical opioid receptors are mu (μ), delta (δ), and kappa (κ). nih.gov Most clinically utilized opioid analgesics, such as morphine, primarily exert their effects through the μ-opioid receptor (MOR). nih.govpainphysicianjournal.com Norpipanone is also characterized as a μ-opioid receptor agonist. painphysicianjournal.com The affinity of a ligand for a receptor, often expressed as the inhibition constant (Ki), indicates how strongly the ligand binds to the receptor. A lower Ki value signifies a higher binding affinity. zenodo.orgnih.gov

Selectivity refers to a ligand's ability to bind preferentially to one receptor subtype over others. For instance, a μ-selective agonist will have a significantly lower Ki value for the μ-receptor compared to its Ki values for δ- and κ-receptors. nih.gov While Norpipanone is known to be a MOR agonist, detailed, comparative binding affinity data across all three receptor subtypes (μ, δ, and κ) are not widely available in the current scientific literature.

To illustrate how such data is typically presented, the following table shows a hypothetical binding profile for a μ-selective opioid agonist.

| Receptor Subtype | Illustrative Kᵢ (nM) |

| Mu (μ) | 1.5 |

| Delta (δ) | 250 |

| Kappa (κ) | 400 |

| This table is for illustrative purposes only and does not represent actual data for Norpipanone hydrobromide. |

The primary method used to determine the binding affinity (Ki) and selectivity of a compound like Norpipanone is the competitive radioligand binding assay. zenodo.org This technique is considered a gold standard for characterizing the interaction between a ligand and a receptor due to its sensitivity and robustness.

The principle of this assay involves a radiolabeled ligand (a known compound with high affinity for the receptor, tagged with a radioactive isotope) and an unlabeled test compound (the "competitor," such as Norpipanone). The assay measures the ability of the test compound to compete with and displace the radioligand from the receptor. zenodo.org

The experiment is conducted by incubating membranes from cells expressing the target receptor (e.g., human μ-opioid receptor) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. zenodo.org As the concentration of the test compound increases, it displaces more of the radioligand from the receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value (Inhibitory Concentration 50%). This IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand itself. zenodo.org By performing these assays for each of the opioid receptor subtypes (μ, δ, and κ), a full binding affinity and selectivity profile can be established. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov Upon binding of an agonist, the receptor undergoes a conformational change that initiates a cascade of intracellular signals, primarily through the activation of associated heterotrimeric G-proteins. wikipedia.orgwikipedia.org

Beyond simply binding to a receptor, a ligand's functional activity determines the cellular response. An agonist is a ligand that binds to a receptor and activates it, producing a biological response. Norpipanone is classified as an opioid agonist. painphysicianjournal.com The functional potency of an agonist is a measure of the concentration required to produce a defined effect, typically 50% of the maximum possible effect. This is quantified by the EC₅₀ value (Half Maximal Effective Concentration). A lower EC₅₀ value indicates higher potency. core.ac.ukohsu.edu

Functional assays, such as the [³⁵S]GTPγS binding assay, are used to measure agonist potency. This assay quantifies the activation of G-proteins by measuring the binding of a radiolabeled, non-hydrolyzable form of GTP ([³⁵S]GTPγS) to the Gα subunit upon receptor activation. umich.edu While Norpipanone is known to function as a MOR agonist, specific EC₅₀ values detailing its potency at the various opioid receptors are not extensively detailed in published research.

The table below provides an illustrative example of functional potency data for a hypothetical opioid agonist.

| Assay | Illustrative EC₅₀ (nM) | Illustrative Eₘₐₓ (%) |

| G-Protein Activation (μ-receptor) | 25 | 95 |

| G-Protein Activation (δ-receptor) | 1,500 | 30 |

| G-Protein Activation (κ-receptor) | 3,000 | 15 |

| This table is for illustrative purposes only and does not represent actual data for this compound. Eₘₐₓ represents the maximum effect relative to a standard full agonist. |

When an agonist like Norpipanone binds to a μ-opioid receptor, the receptor activates an associated intracellular G-protein. Opioid receptors typically couple to inhibitory G-proteins of the Gi/Go family. google.com This activation causes the G-protein to split into its Gα and Gβγ subunits, which then modulate the activity of various downstream effector systems. wikipedia.org

A primary effector for Gi-coupled receptors is the enzyme adenylyl cyclase. nih.gov The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgnih.gov This reduction in cAMP levels alters the activity of other proteins, such as Protein Kinase A (PKA), thereby mediating many of the cellular effects of opioids. painphysicianjournal.com The Gβγ subunit can also directly act on other effectors, such as ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in hyperpolarization of the neuron and reduced neurotransmitter release, which underlies the analgesic effect. Although this is the canonical pathway for μ-opioid agonists, specific studies detailing the precise downstream effects of Norpipanone on these effector systems have not been identified.

The concept of biased agonism, or functional selectivity, has emerged as a significant area of opioid research. It proposes that an agonist can preferentially activate one of several signaling pathways downstream of a single receptor. mdpi.comnih.gov For opioid receptors, the two major pathways are the G-protein signaling pathway and the β-arrestin pathway. mdpi.comnih.gov

The G-protein pathway is primarily associated with the therapeutic analgesic effects of opioids. mdpi.com The β-arrestin pathway, on the other hand, is involved in receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids, such as respiratory depression and constipation. mdpi.commdpi.com A "biased agonist" is a ligand that disproportionately activates one pathway over the other. nih.gov For example, a G-protein biased μ-opioid agonist would theoretically provide strong analgesia (via G-protein activation) with a reduced side-effect profile (due to minimal β-arrestin recruitment). nih.govfrontiersin.org

Determining if a compound is a biased agonist requires comparing its potency and efficacy in both G-protein activation assays (e.g., [³⁵S]GTPγS or cAMP inhibition) and β-arrestin recruitment assays. core.ac.uk Currently, there is no available research in the surveyed literature to characterize whether Norpipanone acts as a balanced agonist or a biased agonist at the μ-opioid receptor.

In Vitro Pharmacological Activity in Isolated Tissue Preparations

No published research data was found for the in vitro pharmacological activity of this compound in isolated tissue preparations.

Assessment in Smooth Muscle Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

A thorough search of scientific literature did not yield any studies that have assessed the activity of this compound in guinea pig ileum or mouse vas deferens preparations.

Electrically Stimulated Tissue Studies

No data is publicly available regarding the effects of this compound in electrically stimulated tissue studies.

Preclinical Pharmacological Evaluation of Norpipanone Hydrobromide in Animal Models

Assessment of Pharmacological Effects in Rodent Models

Detailed studies outlining the neuropharmacological and behavioral characterization of Norpipanone hydrobromide in mice and rats are not extensively documented in publicly accessible scientific journals or databases. General methodologies for assessing the effects of opioid compounds in rodents are well-established, but their specific application to this compound is not described in the available search results.

There is a lack of specific data from neuropharmacological studies on this compound in mice and rats. Research into related opioid compounds often involves evaluating effects on nociception using models such as the tail-flick test, hot plate test, and writhing test to assess analgesic properties. researchgate.net However, the results of such tests for this compound have not been found.

A detailed behavioral characterization of this compound in animal models is not available in the public domain. Behavioral studies for opioid compounds typically investigate a range of effects beyond analgesia, including sedation, changes in locomotor activity, and potential for abuse or dependence. ontosight.ai The specific outcomes of such behavioral paradigms for this compound are not documented in the provided search results.

Experimental Paradigms for Evaluating Specific Receptor-Mediated Effects

Information regarding the specific experimental paradigms used to evaluate receptor-mediated effects of this compound is limited. For opioids, these studies are crucial for understanding their mechanism of action.

There is no specific information available concerning the non-nociceptive behavioral responses to this compound in animal models. Such studies would typically explore effects on mood, anxiety, and reward pathways, which are important for a comprehensive understanding of a centrally acting compound. ontosight.ai

Data from in vivo receptor target engagement studies for this compound are not present in the available literature. These studies are critical for confirming that a compound interacts with its intended molecular target (e.g., opioid receptors) in a living organism and for correlating this engagement with observed pharmacological effects. While the structural similarity of Norpipanone to other opioids suggests it may target opioid receptors, direct in vivo evidence of this interaction is not available. ontosight.ai

Biotransformation and Metabolic Pathways of Norpipanone Hydrobromide

In Vitro Metabolic Fate Studies

In vitro metabolic studies are fundamental in predicting how a drug will be processed in the body. These studies typically utilize liver microsomes, hepatocytes, and other subcellular fractions to identify metabolic pathways and the enzymes involved.

Identification of Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydroxylation, N-Dealkylation)

Phase I metabolism involves the introduction or unmasking of functional groups on a drug molecule, generally making it more polar. wikipedia.org Common Phase I reactions include oxidation, reduction, and hydrolysis. wikipedia.org For a compound like Norpipanone, potential Phase I metabolic reactions could include:

Oxidation: This is a common metabolic pathway, often catalyzed by cytochrome P450 enzymes, which can lead to the formation of various hydroxylated metabolites. youtube.comnih.gov

N-Dealkylation: The removal of an alkyl group from a nitrogen atom is a significant metabolic route for many drugs containing amine functionalities. researchgate.netmdpi.commdpi.com

Characterization of Cytochrome P450 (CYP) Isoforms and Other Enzymes Involved (e.g., AO, FMO, MAO, AKR, CBR, UGT)

The cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I metabolism. nih.gov Identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6) responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions. nih.govnih.govresearchgate.net Other enzyme systems that can be involved in drug metabolism include flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs). mdpi.comlibretexts.org

Phase II Conjugation Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which significantly increases its water solubility and facilitates its excretion. reactome.orgmhmedical.comdrughunter.com The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.orgresearchgate.net For a molecule with suitable functional groups, glucuronide conjugates would be expected metabolites.

Metabolite Identification and Structural Elucidation in Preclinical Samples

The identification of metabolites in preclinical samples (e.g., from in vitro incubations or animal studies) is a critical step in understanding the complete metabolic profile of a drug. nih.govresearchgate.net This process typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of the metabolites. nih.govmdpi.com

Comparative Metabolic Profiles Across Different In Vitro Systems

Comparing the metabolic profiles of a drug across different in vitro systems (e.g., liver microsomes from different species, hepatocytes) can provide valuable insights into inter-species differences in metabolism. This information is essential for selecting the appropriate animal models for preclinical safety and efficacy studies.

Toxicokinetic Investigations in Animal Models (Focus on ADME Processes Relevant to Metabolism)

Toxicokinetic studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. thermofisher.comcriver.com These studies provide data on how the body handles the drug over time and at different dose levels. nih.govfrontiersin.org The metabolic component of toxicokinetic studies helps to correlate the exposure to the parent drug and its metabolites with observed toxicological effects.

In the absence of specific research on Norpipanone hydrobromide, the following table outlines the general types of data that would be generated in the studies described above.

| Study Type | Typical Data Generated | Significance |

| In Vitro Metabolism | Identification of Phase I and Phase II metabolites, determination of the enzymes involved (e.g., specific CYP isoforms). | Predicts human metabolic pathways and potential for drug-drug interactions. |

| Metabolite Identification | Structural elucidation of metabolites found in preclinical samples. | Provides a complete picture of the biotransformation of the drug. |

| Comparative Metabolism | Comparison of metabolite profiles across different species and in vitro systems. | Helps in the selection of appropriate animal models for further studies. |

| Toxicokinetics | Data on the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites in animal models. | Relates drug exposure to toxicological findings and helps in dose selection for clinical trials. |

Advanced Analytical Methodologies in Norpipanone Hydrobromide Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like Norpipanone hydrobromide, which may be present in intricate matrices such as biological fluids or seized materials, effective separation is the first critical step towards accurate analysis.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like this compound. nih.govfrontiersin.org These methods rely on the differential partitioning of analytes between a stationary phase packed in a column and a liquid mobile phase pumped through it at high pressure.

In the analysis of piperidine (B6355638) derivatives and synthetic opioids, reversed-phase HPLC is a commonly employed mode. sielc.comnih.govnih.gov A nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. frontiersin.orgnih.gov UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.govfrontiersin.org

For the analysis of this compound, a UPLC method would offer superior performance. The table below illustrates a hypothetical set of UPLC parameters applicable for the separation of Norpipanone and related impurities.

Table 1: Illustrative UPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 1.7 µm particle size, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | UV-Vis or Mass Spectrometer |

Research on other synthetic opioids has demonstrated the successful application of UPLC for their quantification in various matrices, achieving low limits of quantification (LLOQ), often in the picogram per milligram (pg/mg) range in hair samples. nih.gov

Gas Chromatography (GC) is a highly effective technique for the separation of volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, it can be analyzed by GC after conversion to its more volatile freebase form or through derivatization. Derivatization involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties.

In the analysis of psychoactive substances, including synthetic cathinones and other ketone-containing compounds, GC is a widely used technique. researchgate.netmdpi.comnih.gov A typical GC system consists of a capillary column with a stationary phase (e.g., a polysiloxane) housed in an oven. The sample is injected into a heated inlet, vaporized, and carried through the column by an inert carrier gas, such as helium or nitrogen. Separation is achieved based on the differential partitioning of analytes between the stationary phase and the mobile gas phase.

For Norpipanone analysis, a high-temperature capillary column would be suitable. The following table outlines potential GC parameters for the analysis of Norpipanone.

Table 2: Hypothetical GC Parameters for Norpipanone Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

GC methods have been successfully developed for the quantification of a wide range of new psychoactive substances in blood and urine, demonstrating good sensitivity and reliability. nih.gov

Mass Spectrometry-Based Analytical Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (LC or GC), it provides a high degree of specificity and sensitivity, making it an indispensable tool in modern analytical research.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standards for the analysis of drugs and their metabolites in biological matrices. nih.govnih.govmdpi.comnih.govnih.gov After separation by LC, the analyte is ionized, and the resulting ions are analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting product ions, which provides enhanced selectivity and structural information.

In the context of this compound research, LC-MS/MS would be crucial for studying its metabolism. In vitro studies using liver microsomes or in vivo studies in animal models would generate samples containing Norpipanone and its various metabolites. By comparing the mass spectra of the parent drug and the metabolites, researchers can identify metabolic pathways such as hydroxylation, N-dealkylation, and glucuronidation.

The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of metabolites at very low concentrations. nih.govnih.gov Research on other synthetic opioids has shown that LC-MS/MS methods can achieve limits of quantification in the sub-nanogram per milliliter (ng/mL) range in plasma and urine. nih.gov

Table 3: Potential Norpipanone Metabolites and their Mass Spectrometric Detection

| Compound | Proposed Metabolic Reaction | Expected Mass Shift (Da) |

|---|---|---|

| Norpipanone | - | 335.24 |

| Hydroxy-Norpipanone | Hydroxylation | +16 |

| N-dealkyl-Norpipanone | N-dealkylation | -84 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. mdpi.comnih.govnih.gov It combines the separation power of GC with the detection capabilities of MS. GC-MS is a primary tool in forensic toxicology for the screening of a broad range of drugs and their metabolites in biological samples. nih.govnih.gov

For Norpipanone research, GC-MS would be particularly useful for the analysis of seized drug samples to identify the parent compound and any synthesis byproducts or impurities. The mass spectrum of a compound is a unique fingerprint that can be compared to a library of known spectra for identification. In the absence of a reference spectrum for Norpipanone, the fragmentation pattern can be interpreted to elucidate its structure.

The following table illustrates the expected major fragments for Norpipanone in a GC-MS analysis.

Table 4: Predicted Key Mass Fragments for Norpipanone in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

|---|---|

| 335 | Molecular Ion [M]+ |

| 262 | [M - C5H11N]+ (Loss of piperidine) |

| 165 | [C13H9]+ (Diphenylmethyl cation) |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the determination of trace and ultra-trace elements in a variety of sample types. nih.goveag.com While not used for the direct analysis of the Norpipanone molecule itself, ICP-MS plays a crucial role in the analysis of pharmaceutical products and illicit drug samples by identifying and quantifying elemental impurities. nih.govresearchgate.net

In the context of this compound research, ICP-MS could be used to analyze samples for the presence of residual catalysts from the synthesis process (e.g., palladium, platinum, nickel) or toxic heavy metals (e.g., lead, mercury, arsenic, cadmium) that may be present as contaminants. eag.comamericanpharmaceuticalreview.com The presence and concentration of specific trace elements can sometimes provide information about the synthetic route or the origin of a particular batch of an illicitly produced substance.

The general methodology involves digesting the sample in a strong acid to break down the organic matrix and then introducing the resulting solution into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements, which are then detected by the mass spectrometer.

Table 5: Common Elemental Impurities and their Significance in Synthetic Drug Analysis

| Element | Potential Source | Significance |

|---|---|---|

| Palladium (Pd) | Catalytic hydrogenation reactions | Indicator of a specific synthetic route |

| Platinum (Pt) | Catalytic reactions | Indicator of a specific synthetic route |

| Lead (Pb) | Contamination from reagents or equipment | Toxic heavy metal |

| Mercury (Hg) | Contamination from reagents or equipment | Toxic heavy metal |

Spectroscopic Methods for Structural Characterization in Research

Spectroscopic techniques are foundational in the chemical analysis of compounds, providing detailed information about molecular structure, purity, and functional groups. In the context of this compound research, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectrophotometry are indispensable for unequivocally confirming the molecule's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. slideshare.net It operates on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. slideshare.net For organic molecules like Norpipanone, ¹H (proton) NMR and ¹³C NMR are the most commonly used experiments for structure elucidation and purity assessment. researchgate.net

In a research setting, the ¹H NMR spectrum of this compound would be analyzed for three key pieces of information: the chemical shift (position of the signal), the integration (area under the signal), and the splitting pattern (multiplicity).

Chemical Shift: The position of each signal indicates the electronic environment of the protons. For instance, protons on the two phenyl rings would appear in the aromatic region (typically δ 7.0-8.0 ppm), while protons on the piperidine ring and the ethyl ketone chain would be found in the aliphatic region (typically δ 1.0-4.0 ppm).

Integration: The area of each signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in different parts of the molecule, which can be compared against the expected structure.

Splitting Pattern: The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of protons on adjacent atoms, helping to piece together the connectivity of the molecular structure.

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The presence of a signal in the characteristic range for a ketone carbonyl carbon (typically δ 190-220 ppm) would be a key indicator of the Norpipanone structure.

The purity of a this compound sample can also be readily assessed by ¹H NMR. The presence of unexpected signals would indicate impurities, and their integration relative to the signals of the main compound can be used for quantification. The absence of signals from common synthesis precursors or solvents would confirm the sample's high purity.

Below are illustrative tables of expected NMR spectral data for the Norpipanone cation, based on its known chemical structure and typical chemical shift values for its constituent functional groups.

Illustrative ¹H NMR Data for Norpipanone Cation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| 3.0 - 3.4 | Multiplet | 6H | Protons on piperidine ring adjacent to N and on ethyl chain adjacent to N |

| 2.8 - 3.0 | Triplet | 2H | Protons on ethyl chain adjacent to carbonyl (–CH₂–CO) |

Illustrative ¹³C NMR Data for Norpipanone Cation

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~205 | Carbonyl Carbon (C=O) |

| 125 - 140 | Aromatic Carbons (C₆H₅) |

| ~75 | Quaternary Carbon (C(Ph)₂) |

| 45 - 55 | Carbons of piperidine ring and ethyl chain adjacent to N |

| ~35 | Carbon of ethyl chain adjacent to carbonyl (–CH₂–CO) |

Infrared (IR) Spectrophotometry for Functional Group Analysis

Infrared (IR) spectrophotometry is a technique used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. rsc.org Molecular bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in a spectrum with absorption bands characteristic of the bonds present. youtube.com

For this compound, IR spectroscopy would be used to confirm the presence of its key functional groups:

Carbonyl (C=O) Group: A strong, sharp absorption band characteristic of a ketone would be expected. The position of this band can be influenced by conjugation; for a ketone adjacent to aromatic rings, it typically appears around 1685 cm⁻¹. youtube.comdocbrown.info

Aromatic Rings: The presence of the two phenyl groups would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at ~1450-1600 cm⁻¹.

Aliphatic Groups: The C-H bonds of the piperidine ring and the ethyl chain would produce stretching absorptions just below 3000 cm⁻¹.

Ammonium Salt: As a hydrobromide salt, the protonated tertiary amine (R₃N⁺-H) would exhibit a broad absorption band in the region of 2200-3000 cm⁻¹.

The IR spectrum provides a unique "fingerprint" for a molecule in the region from approximately 400 to 1500 cm⁻¹. docbrown.info This fingerprint region, resulting from complex vibrational interactions within the molecule, can be compared to a reference spectrum of a known this compound standard for definitive identification. unodc.org

Illustrative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 2200 - 3000 (broad) | N⁺-H Stretch | Tertiary Ammonium Salt |

| ~1685 (strong, sharp) | C=O Stretch | Ketone (conjugated) |

Analytical Method Validation in Research Contexts

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. oup.com In a research context, this ensures that the data generated from techniques like NMR and IR spectroscopy are accurate, reliable, and reproducible. researchgate.netunodc.org Validation is a critical requirement for any quantitative or qualitative analysis. oup.com

Ensuring Robustness and Reliability of Analytical Protocols

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. oup.com It provides an indication of the method's reliability during normal usage. To test the robustness of a spectroscopic method for this compound analysis, a researcher might introduce slight variations to the standard protocol and observe the impact on the results.

For an NMR analysis, these variations could include:

Changes in sample concentration.

Slight variations in the solvent composition (e.g., different grades of DMSO-d₆).

Minor adjustments to instrument parameters like acquisition time or relaxation delay.

For an IR analysis, variations might involve:

Different sample preparation techniques (e.g., KBr pellet vs. thin film).

Variations in instrument scanning parameters (e.g., number of scans, resolution).

If the resulting spectra remain consistent and allow for the correct identification and purity assessment of this compound despite these minor changes, the method is considered robust. This ensures that the protocol can be reliably transferred between different instruments or analysts without compromising the quality of the data.

Example of Robustness Testing Parameters for a Spectroscopic Method

| Parameter | Standard Condition | Variation 1 | Variation 2 |

|---|---|---|---|

| NMR | |||

| Concentration | 10 mg/mL | 8 mg/mL | 12 mg/mL |

| Temperature | 298 K | 295 K | 301 K |

| IR | |||

| Resolution | 4 cm⁻¹ | 2 cm⁻¹ | 8 cm⁻¹ |

Future Directions and Emerging Research Avenues for Norpipanone Hydrobromide

Development of Novel Analogs with Tailored Receptor Pharmacology

The future development of norpipanone hydrobromide analogs is centered on creating molecules with more precise interactions with opioid receptors. Research into other opioid compounds has shown that modifying a drug's chemical structure can fine-tune how it binds to different opioid receptors, such as the mu (μ), delta (δ), and kappa (κ) receptors, and the nociceptin/orphanin FQ (NOP) receptor. herts.ac.ukdrugbank.com The goal is to design analogs that are highly selective for a specific receptor subtype, which could lead to desired therapeutic effects while minimizing adverse reactions. drugbank.com

A key area of interest is the development of "biased agonists." These are ligands that, upon binding to a receptor, preferentially activate certain intracellular signaling pathways over others. For instance, research on other opioids aims to create analogs that favor G protein signaling, which is associated with analgesia, over the β-arrestin pathway, which is linked to side effects like respiratory depression and constipation. google.com This concept of "ligand-directed signaling" holds the promise of developing safer and more effective pain medications. google.comuclv.edu.cu By applying these principles, new norpipanone analogs could be synthesized to achieve a more favorable pharmacological profile. drugbank.com

The exploration of different chemical scaffolds, as seen in the development of triazaspirodecanone derivatives and diphenethylamines for other opioid targets, provides a roadmap for modifying the norpipanone structure. herts.ac.ukmdpi.com Structural modifications could involve altering the piperidine (B6355638) ring, the diphenyl groups, or the hexanone backbone of the norpipanone molecule to modulate its binding affinity and functional activity at various opioid receptors. wikipedia.org The synthesis of such analogs would be a critical step in exploring the structure-activity relationships (SAR) of this chemical class and identifying candidates with improved therapeutic potential. herts.ac.uk

| Drug Class | Receptor Target | Desired Pharmacological Outcome | Reference |

| Triazaspirodecanone derivatives | NOP receptor | Development of new NOP agonists | herts.ac.uk |

| Small molecule modulators | Kappa-opioid receptor (KOR) | Alleviate pain with an improved side effect profile | drugbank.com |

| Diphenethylamines | Kappa-opioid receptor (KOR) | Potent and selective agonists, G protein-biased agonists, and selective antagonists | mdpi.com |

| Peptide analogs | Kappa-opioid receptor (KOR) | Potential analgesics and treatment for other disorders | plos.org |

| Endomorphin-2 analogs | Mu-opioid receptor | Potent and selective mu receptor agonists strongly biased towards G protein | google.com |

Advanced Computational Chemistry Approaches in Drug Design (e.g., Molecular Docking)

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to accelerate the design and development of new therapeutic agents. longdom.orgsteeronresearch.combioscipublisher.comoncodesign-services.comfrontiersin.org Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are used to predict how a molecule will interact with its biological target. longdom.orgbioscipublisher.comfrontiersin.org These in silico methods allow researchers to screen vast virtual libraries of compounds and prioritize those with the highest potential for desired activity before undertaking expensive and time-consuming laboratory synthesis. oncodesign-services.com

For norpipanone, these computational approaches offer a promising avenue for future research. Molecular docking studies, for example, can be used to model the interaction of norpipanone and its potential analogs with the three-dimensional structure of opioid receptors. drugbank.complos.orgnih.govrjpharmacognosy.ir By simulating the binding pose and calculating the binding affinity, researchers can gain insights into the structural requirements for potent receptor activation. plos.orgnih.gov This understanding is crucial for the rational design of novel analogs with tailored receptor pharmacology, as discussed in the previous section. Studies on other opioids, such as fentanyl and morphinans, have successfully used molecular docking to understand their binding modes and to explain the differences in potency and selectivity among derivatives. drugbank.comnih.gov

Furthermore, QSAR studies can establish a mathematical relationship between the chemical structure of norpipanone analogs and their biological activity. herts.ac.uk This can help in predicting the activity of newly designed compounds and guide the optimization of lead candidates. herts.ac.uk The integration of these computational methods can significantly streamline the drug discovery process for new norpipanone-based compounds, making it more efficient and cost-effective. frontiersin.org

| Computational Technique | Application in Drug Design | Relevance to Norpipanone | Reference |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | To model the interaction of norpipanone analogs with opioid receptors and guide the design of new derivatives with improved binding. | drugbank.complos.orgnih.govrjpharmacognosy.ir |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and conformational changes of a ligand-receptor complex. | To understand the dynamic behavior of norpipanone at the opioid receptor binding site. | steeronresearch.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | To predict the analgesic potency of new norpipanone analogs and guide their structural modification. | herts.ac.uk |

Investigation of Unexplored Metabolic Pathways and Enzyme Systems

Understanding the metabolic fate of a drug is critical for its development and safe use. The metabolism of many opioid agents is complex, often involving multiple enzymatic pathways and resulting in the formation of active metabolites. nih.gov These metabolites can contribute to both the therapeutic effects and the adverse reactions of the parent drug. nih.gov The primary enzymes responsible for the metabolism of a vast number of drugs, including many opioids, are the cytochrome P450 (CYP) enzymes, which are predominantly found in the liver. wikipedia.orgnih.govnih.govdynamed.com

For norpipanone, it has been reported that its hepatic metabolism primarily involves N-demethylation mediated by the CYP3A4 isozyme, which leads to the formation of an active metabolite. vulcanchem.com However, the full metabolic profile of norpipanone is likely more complex and warrants further investigation. It is plausible that other CYP isozymes or different enzyme systems, such as UDP-glucuronosyltransferases (UGTs) which are important in the metabolism of other opioids like morphine, could also play a role. nih.gov

| Enzyme Family | General Function in Drug Metabolism | Potential Relevance to Norpipanone | Reference |

| Cytochrome P450 (CYP) | Catalyzes Phase I oxidative, reductive, and hydrolytic reactions, making drugs more polar. | CYP3A4 is known to be involved in the N-demethylation of norpipanone. Other CYPs may also contribute. | wikipedia.orgnih.govnih.govvulcanchem.com |

| UDP-glucuronosyltransferases (UGTs) | Catalyzes Phase II glucuronidation reactions, attaching a glucuronic acid moiety to make drugs more water-soluble for excretion. | While not yet studied for norpipanone, UGTs are a major metabolic pathway for many other opioids. | nih.gov |

Role of Norpipanone in Probing Opioid Receptor Mechanisms and Physiology

Opioid ligands are invaluable tools for studying the intricate mechanisms and physiological roles of opioid receptors. nih.govnih.gov By observing how a specific compound binds to and activates these receptors, researchers can unravel the molecular events that lead to various physiological responses, such as analgesia, respiratory depression, and reward. nih.gov Norpipanone, as a synthetic opioid agonist that primarily targets the mu-opioid receptor, has the potential to be utilized as a chemical probe in such investigations. ontosight.ainih.gov

Future studies could employ norpipanone to explore the subtleties of mu-opioid receptor function. For example, it could be used in competitive binding assays to characterize the binding sites of new, unclassified compounds. nih.gov Furthermore, by using advanced techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), norpipanone could help in studying the conformational changes that occur in the receptor upon agonist binding and the subsequent recruitment of intracellular signaling proteins like G proteins and β-arrestins. google.com

Understanding the specific "signature" of receptor activation by norpipanone and comparing it to that of other well-characterized opioids can provide valuable insights into the concept of ligand-directed signaling at the mu-opioid receptor. uclv.edu.cu This knowledge contributes to a more comprehensive understanding of opioid receptor physiology and can aid in the development of a new generation of analgesics with improved properties. drugbank.com

| Research Area | Application of Opioid Ligands | Potential Use of Norpipanone | Reference |

| Receptor Binding Studies | To determine the affinity and selectivity of new compounds for opioid receptors. | As a reference compound in competitive binding assays for the mu-opioid receptor. | nih.gov |

| Signal Transduction Assays | To investigate the specific intracellular pathways activated by a ligand (e.g., G protein vs. β-arrestin). | To characterize its signaling profile at the mu-opioid receptor and explore biased agonism. | google.comuclv.edu.cu |

| In Vivo Pharmacology | To study the physiological and behavioral effects mediated by specific opioid receptors. | To investigate the role of mu-opioid receptors in various physiological processes in animal models. | researchgate.net |

Potential for Derivatization in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and their functions. nih.govnih.govoicr.on.ca The development of potent and selective chemical probes is crucial for validating new drug targets and elucidating complex biological pathways. nih.govnih.gov Norpipanone, with its defined opioid receptor activity, presents a scaffold that could be chemically modified to generate such valuable research tools.

The process of derivatization involves chemically modifying the core structure of norpipanone to introduce new functional groups. For instance, a fluorescent dye could be attached to the norpipanone molecule, creating a fluorescent probe. This would allow researchers to visualize the localization of opioid receptors in cells and tissues using microscopy techniques. Similarly, a reactive group could be incorporated to create a photoaffinity label, which upon exposure to light, would form a permanent covalent bond with the receptor. This would enable the identification and isolation of the receptor protein for further biochemical characterization.

Another important application is the development of biotinylated or radiolabeled derivatives of norpipanone. A biotin-tagged probe could be used in affinity purification experiments to pull down the opioid receptor and its interacting proteins from a cell lysate, helping to map the receptor's protein-protein interaction network. Radiolabeled norpipanone analogs would be invaluable in quantitative receptor binding assays. The synthesis of such derivatized probes from the norpipanone scaffold could provide powerful tools for advancing our understanding of opioid receptor biology. mdpi.com

| Type of Chemical Probe | Function | Potential Application for a Norpipanone-based Probe | Reference |

| Fluorescent Probe | A molecule that absorbs light at one wavelength and emits it at a longer wavelength, used for imaging. | To visualize the distribution and trafficking of mu-opioid receptors in living cells. | mdpi.com |

| Photoaffinity Label | A ligand with a photoreactive group that forms a covalent bond with its target upon UV irradiation. | To irreversibly label and identify the mu-opioid receptor protein in complex biological samples. | - |

| Biotinylated Probe | A ligand tagged with biotin, which has a very high affinity for streptavidin, used for affinity purification. | To isolate the mu-opioid receptor and its associated protein complexes for proteomic analysis. | - |

| Radiolabeled Ligand | A ligand containing a radioactive isotope, used for highly sensitive and quantitative binding assays. | To precisely quantify the density of mu-opioid receptors in different tissues or under various physiological conditions. | - |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Norpipanone hydrobromide with high purity, and how can researchers validate its chemical structure?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions under controlled pH and temperature. Post-synthesis, characterization should include:

- High-Performance Liquid Chromatography (HPLC) to assess purity (≥98% recommended for pharmacological studies) .

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.

- Thermogravimetric Analysis (TGA) to determine hydrobromide stability.

Q. Which in vitro models are appropriate for preliminary pharmacological evaluation of this compound?

- Methodological Answer:

- Enzyme Inhibition Assays: For target-specific activity (e.g., acetylcholinesterase inhibition, referencing protocols similar to galantamine hydrobromide studies) .

- Cell-Based Models: Use immortalized cell lines (e.g., SH-SY5Y for neuropharmacology) with dose-response curves to establish IC₅₀ values.

- Preclinical Guidelines: Follow NIH reporting standards for experimental replication, including detailed protocols for cell culture conditions and statistical thresholds .

Q. How should researchers design experiments to assess this compound’s solubility and stability in physiological buffers?

- Methodological Answer:

- Solubility Testing: Use shake-flask methods with buffers at pH 1.2 (simulating gastric fluid) and pH 7.4 (blood plasma).

- Stability Studies: Conduct accelerated degradation studies under varying temperatures (25°C–40°C) and humidity levels, analyzed via HPLC .

- Data Interpretation: Apply Arrhenius equations to predict shelf-life and identify degradation products.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer:

- Systematic Review: Reconcile discrepancies by meta-analyzing existing studies, focusing on variables like bioavailability, metabolism, and species-specific differences .

- Controlled Experiments: Redesign in vivo studies with matched dosing regimens and bioanalytical methods (e.g., LC-MS/MS for plasma concentration monitoring).

- FINER Criteria: Evaluate whether the research question is Feasible, Novel, and Relevant to clinical translation .

Q. What strategies optimize experimental protocols to minimize variability in this compound’s pharmacokinetic studies?

- Methodological Answer:

- Standardization: Use isogenic animal models and controlled diets to reduce biological variability.

- Analytical Rigor: Implement cross-validated assays (e.g., inter-laboratory calibration of HPLC systems) .

- Data Normalization: Apply statistical models (e.g., mixed-effects regression) to account for batch effects or instrument drift .

Q. How should comparative studies between this compound and structurally analogous compounds (e.g., galantamine hydrobromide) be designed?

- Methodological Answer:

- Hypothesis-Driven Design: Frame questions using the PICO framework (Population: target enzymes; Intervention: Norpipanone; Comparison: analogs; Outcomes: binding affinity/IC₅₀) .

- Structural-Activity Relationships (SAR): Use molecular docking simulations alongside in vitro assays to correlate chemical modifications with efficacy .

- Blinded Experiments: Ensure evaluators are blinded to compound identity during data collection to reduce bias .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate LD₅₀ and therapeutic indices.

- Survival Analysis: Use Kaplan-Meier curves for longitudinal toxicity studies, with log-rank tests for significance .

- Power Analysis: Predefine sample sizes using pilot data to ensure sufficient statistical power (α=0.05, β=0.2) .

Methodological Considerations

- Literature Integration: Always contextualize findings with prior studies, explicitly stating how results confirm, contradict, or expand existing knowledge .

- Ethical Compliance: Adhere to preclinical reporting standards (e.g., NIH guidelines) for animal welfare and data transparency .

- Reproducibility: Document protocols in detail, including reagent lot numbers and instrument calibration dates, to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.